Ethyl 2-(benzofuran-3-yl)acetate falls under the category of esters, specifically those derived from acetic acid and alcohols. Esters are formed through the reaction of an alcohol with a carboxylic acid, resulting in the release of water. The presence of the benzofuran structure classifies this compound as a heterocyclic aromatic compound, which often exhibits interesting chemical properties and biological activities.
The synthesis of Ethyl 2-(benzofuran-3-yl)acetate can be achieved through several methods, primarily involving the esterification process. One common approach is the reaction between benzofuran-3-carboxylic acid and ethanol in the presence of an acid catalyst, such as sulfuric acid. The general reaction can be represented as follows:
This method ensures high yields of the desired ester by driving the equilibrium towards product formation through the removal of water.
Ethyl 2-(benzofuran-3-yl)acetate can undergo various chemical reactions typical for esters. Key reactions include:
The mechanism by which Ethyl 2-(benzofuran-3-yl)acetate exerts its biological effects is not fully elucidated but may involve interactions with specific biochemical pathways. Compounds containing benzofuran structures are known for their potential pharmacological properties, including anti-inflammatory and antioxidant activities. These effects may result from their ability to modulate enzyme activity or interact with cellular receptors.
Ethyl 2-(benzofuran-3-yl)acetate has potential applications in various scientific fields:
Benzofuran heterocycles represent privileged scaffolds in drug discovery due to their structural versatility and broad pharmacological profiles. These fused bicyclic systems (benzene ring conjugated with furan) enable diverse interactions with biological targets through their aromatic character, heteroatom functionality, and capacity for strategic substitution. The exploration of benzofuran derivatives has yielded clinically significant agents across therapeutic domains, including antiarrhythmics (Amiodarone, Dronedarone), antidepressants (Vilazodone), and antimicrobials (Griseofulvin) [5] [9]. Their significance stems from:
Table 1: Clinically Approved Drugs Featuring Benzofuran Core
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Amiodarone | Antiarrhythmic | 2-Butylbenzofuran, diethylaminoethoxy | Potassium channels |
Dronedarone | Antiarrhythmic | Methanesulfonylbenzamide substitution | Sodium/potassium channels |
Vilazodone | Antidepressant | 5-(Piperazin-1-yl)benzofuran, indole | Serotonin transporter/5-HT1A |
Benzbromarone | Uricosuric | 3-(Bromo-4-hydroxyphenyl)benzofuran | Uric acid transporters |
Griseofulvin | Antifungal | Spirobenzofuranone, methoxy | Microtubule polymerization |
The therapeutic exploration of benzofurans originated with natural product isolation. Early examples include:
Synthetic efforts accelerated in the mid-20th century, focusing on:
Modern drug discovery (2010s–present) emphasizes:
Table 2: Key Milestones in Benzofuran Medicinal Chemistry
Era | Representative Compounds | Development Approach | Therapeutic Impact |
---|---|---|---|
Pre-1950s | Natural Psoralens, Usnic acid | Natural product extraction | Phototherapy, Antibiotics |
1960s–1980s | Amiodarone, Benzbromarone | Synthetic modification | Antiarrhythmics, Uricosurics |
1990s–2000s | Dronedarone, Vilazodone | Rational design/hybridization | Improved safety profiles, SSRI adjuncts |
2010s–Present | Rocaglamide analogs, EGFR hybrids | Structure-based design | Targeted oncology, Kinase inhibition |
The benzofuran core contributes critically to bioactivity through multifaceted mechanisms:
Electrostatic Profile: The electron-rich furan ring engages in charge-transfer complexes and dipole-dipole interactions, while the planar benzene ring facilitates intercalation or stacking within hydrophobic protein pockets. This is exemplified in Pin1 inhibitors where 3-phenylbenzofurans disrupt kinase-substrate binding [6].
Hydrogen Bonding Networks: Furan oxygen acts as a hydrogen bond acceptor, crucial for binding to residues in targets like topoisomerase II (observed with benzofuran-based anticancer agents) or acetylcholinesterase (AChE inhibitors for Alzheimer’s) [9].
Steric Directing Effects: Substituents at C3 position project into key hydrophobic enzyme clefts. Ethyl 2-(benzofuran-3-yl)acetate’s acetoxyethyl chain provides conformational flexibility for optimal target engagement in hybrid molecules [2] [8].
Metabolic Stability: Compared to monocyclic furans, benzofusion reduces susceptibility to oxidative degradation, enhancing pharmacokinetic profiles. This underpins the oral bioavailability of drugs like Vilazodone [5] [9].
Table 3: Impact of Benzofuran Substitution Patterns on Bioactivity
Substitution Position | Common Modifications | Biological Consequence | Example Activity Enhancement |
---|---|---|---|
C2 | Aryl, Carbonyl, Alkyl | Enhanced π-stacking or steric occlusion | Pin1 inhibition [6] |
C3 | Acetic acid/ester, Vinyl, Aryl | Direct target engagement via flexible linkers | Anticancer cytotoxicity [8] |
C4–C7 | Methoxy, Hydroxy, Halogens | Tuned electronic effects & metabolic stability | Antioxidant capacity [9] |
Furan Oxygen | Metal coordination | Chelation therapy or enzyme cofactor mimicry | Antimicrobial activity [9] |
Ethyl 2-(benzofuran-3-yl)acetate (CAS: 82156-58-9, C₁₂H₁₂O₃, MW: 204.22 g/mol) serves as a pivotal synthetic building block due to:
Table 4: Synthetic Applications of Ethyl 2-(Benzofuran-3-yl)acetate in Hybrid Molecule Synthesis
Hybrid Pharmacophore | Reaction Pathway | Target Therapeutic Class | Key Reference Compound |
---|---|---|---|
Imidazo[1,2-a]pyridine | Ester aminolysis/cyclization | Anticancer, Antiviral | EGFR inhibitors [5] |
Chalcone | Claisen-Schmidt condensation | Antiproliferative, Anti-inflammatory | Curcumin analogs [5] |
1,2,3-Triazole | Azide-alkyne cycloaddition (CuAAC) | Antimicrobial, Kinase inhibition | Tubulin disruptors [5] |
Piperazine | Ester reduction/alkylation | CNS agents, Antidepressants | 5-HT receptor ligands [6] |
Convergent synthesis pathways leverage this ester’s versatility:
Table 5: Representative Bioactive Derivatives Synthesized from Ethyl 2-(Benzofuran-3-yl)acetate
Derivative Class | Synthetic Transformation | Biological Activity (IC₅₀/EC₅₀) | Citation |
---|---|---|---|
3-Alkenylbenzofurans | Base-mediated condensation cascade | Antiproliferative (HepG2: 0.35–6.01 µM) [8] | [8] |
Benzo[b]furan-3-yl)acetamides | Ester aminolysis | EGFR inhibition (A549: 0.59 µM) [5] | [5] [6] |
Benzofuran-Indole conjugates | Fischer indolization | Microtubule disruption (MCF-7: 1.46 µM) [5] | [5] |
Rocaglamide hybrids | Ester saponification/macrolactonization | Translation inhibition (L1210: 0.013 µM) [6] | [6] |
Table 6: Key Structural and Supplier Data for Ethyl 2-(Benzofuran-3-yl)acetate
Property | Value | Source |
---|---|---|
CAS Registry Number | 82156-58-9 | MuseChem [2] |
Molecular Formula | C₁₂H₁₂O₃ | PubChem [1] |
Molecular Weight | 204.22 g/mol | Sigma-Aldrich [3] |
Purity | ≥95% (HPLC) | MuseChem [2] |
Physical State | Colorless to pale yellow liquid | CymitQuimica [7] |
Storage Conditions | Sealed in dry, ambient temperature | Ambeed [3] |
Key Suppliers | MuseChem, Fluorochem, Sigma-Aldrich | [2] [3] [7] |
IUPAC Name | ethyl 2-(1-benzofuran-3-yl)acetate | MuseChem [2] |
InChIKey | LSGDCGDXQLDKGO-UHFFFAOYSA-N | Ambeed [3] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7